10-Hydroxyoleuropein is a phenolic compound primarily derived from the rhizomes of Cyperus rotundus. It is recognized for its potential health benefits, particularly in the areas of antioxidant and anti-inflammatory properties. Research has indicated that this compound may play a significant role in therapeutic applications, particularly concerning cardiovascular diseases and inflammatory conditions. Its structural features and biological activities make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
The synthesis of 10-Hydroxyoleuropein can be achieved through several methods:
These synthetic routes highlight the versatility in producing this compound, allowing for both laboratory-scale synthesis and industrial production.
The molecular formula for 10-Hydroxyoleuropein is , with a molecular weight of approximately 394.37 g/mol. Its structure features multiple hydroxyl groups that contribute to its antioxidant activity. The compound's specific stereochemistry and functional groups are critical for its biological interactions.
The structural representation includes:
10-Hydroxyoleuropein undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled conditions (temperature, pH) are crucial to achieving desired outcomes without degrading the compound.
The mechanism of action for 10-Hydroxyoleuropein primarily involves its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress in cells. This action is significant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
Additionally, research indicates that 10-Hydroxyoleuropein may inhibit inflammatory pathways by modulating macrophage activity, thereby reducing the respiratory burst associated with inflammation.
Relevant data indicate that the compound exhibits high antioxidant activity, which can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays.
10-Hydroxyoleuropein has several applications across different fields:
10-Hydroxyoleuropein is a complex secoiridoid glycoside belonging to the broader class of oleosides, which are specialized metabolites predominantly found in the Olea europaea L. (olive) tree and related species within the Oleaceae family [3] [8]. Structurally, it is characterized by a hydroxytyrosol moiety (3,4-dihydroxyphenylethanol) linked via an ester bond to a modified elenolic acid derivative, with a glucose unit attached at the C1 position (Figure 1) [4] [10]. This compound is a hydroxylated analog of oleuropein, featuring additional oxygen functionality that enhances its polarity and reactivity. Its molecular formula is C~25~H~32~O~14~, with a molecular weight of 556.5 g/mol, distinguishing it from oleuropein (C~25~H~32~O~13~, 540.5 g/mol) [3] [7].
Table 1: Key Chemical Characteristics of 10-Hydroxyoleuropein
Property | Description |
---|---|
IUPAC Name | Methyl (4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-4H-pyran-3-carboxylate |
Molecular Formula | C~25~H~32~O~14~ |
Molecular Weight | 556.5 g/mol |
Chemical Class | Secoiridoid glycoside |
Core Structure | Hydroxytyrosol + Elenolic acid derivative + Glucose |
Solubility | Hydrophilic (soluble in polar solvents like methanol/water) |
The discovery of 10-Hydroxyoleuropein is intertwined with the broader investigation of olive biophenols. Initial research in the 1960s identified oleuropein as the primary bitter compound in olives [4]. By the 1990s, advanced chromatographic techniques (e.g., HPLC-DAD and LC-MS) enabled the detection of structurally similar secoiridoids in olive tissues, including 10-Hydroxyoleuropein [4] [6]. This compound was first isolated from olive leaf extracts (Olea europaea cv. Cobrançosa) during metabolic profiling studies aimed at characterizing minor secoiridoids [6]. Its identification was confirmed through nuclear magnetic resonance (NMR) spectroscopy, which revealed the presence of an additional hydroxyl group at the C10 position of the elenolic acid moiety compared to oleuropein [3] [8]. Historically, traditional Mediterranean herbal medicine utilized olive leaves for febrifuge and diuretic purposes, though the specific role of 10-Hydroxyoleuropein was unrecognized until modern phytochemical analyses [2] [4].
10-Hydroxyoleuropein holds dual significance as a biosynthetic intermediate and a chemotaxonomic marker. In olive drupes and leaves, it participates in the secoiridoid pathway, acting as a precursor for compounds like oleacein and hydroxytyrosol glucoside (Figure 2) [4] [8]. Its accumulation peaks during early fruit development and decreases with maturation due to enzymatic hydrolysis, influencing the metabolic profile of olive products [4] [6].
Table 2: Biosynthetic Intermediates in Secoiridoid Metabolism
Compound | Role in Pathway | Relationship to 10-Hydroxyoleuropein |
---|---|---|
Oleuropein | Primary substrate | Parent compound; lacks C10 hydroxylation |
10-Hydroxyoleuropein | Hydroxylated intermediate | Subject to glycosidase/esterase action |
Oleoside 11-methyl ester | Early precursor | Upstream in secoiridoid biosynthesis |
Hydroxytyrosol glucoside | Degradation product | Downstream hydrolysis metabolite |
Chemotaxonomically, 10-Hydroxyoleuropein helps distinguish olive cultivars and subspecies. For instance, Portuguese cultivars (e.g., Cobrançosa, Verdeal) exhibit higher concentrations in leaf sprouts ("mamões") compared to elementary leaves [6]. Similarly, wild subspecies like Olea europaea subsp. cuspidata show distinct secoiridoid profiles, where 10-Hydroxyoleuropein serves as a biomarker for genetic diversity studies [8]. Its presence correlates with enhanced antioxidant capacity in plant tissues, making it a target for optimizing olive extracts for nutraceutical applications [6] [10].
Table 3: Variability in 10-Hydroxyoleuropein Concentration Across Olive Tissues
Olive Variety | Plant Tissue | Concentration Range (mg/kg DW) | Reference |
---|---|---|---|
Cobrançosa (Portugal) | Leaf sprouts (mamões) | 40–320 | [6] |
Verdeal (Portugal) | Elementary leaves | 85–290 | [6] |
O. europaea subsp. cuspidata | Drupes | Trace levels | [8] |
Madural (Portugal) | Mature leaves | <50 | [6] |
Compound Names Mentioned:
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